1,1'-Bis-valienamine is a bioactive compound notable for its role as a potent trehalase inhibitor. This compound is structurally related to valienamine, a natural product derived from certain microbial sources, and has garnered attention for its potential applications in agriculture and medicine.
1,1'-Bis-valienamine is primarily produced through microbial fermentation processes. Specifically, it can be isolated from the fermentation broth of genetically engineered strains of Streptomyces hygroscopicus that have been modified to enhance the yield of this compound. The production process typically involves culturing these strains under controlled conditions and then purifying the compound through chromatography techniques .
Chemically, 1,1'-bis-valienamine belongs to the class of aminocyclitols, which are characterized by their cyclic structure and amino groups. It is often categorized as a glycosidase inhibitor due to its ability to interfere with the activity of enzymes that hydrolyze glycosidic bonds.
The synthesis of 1,1'-bis-valienamine can be achieved through several methods:
In microbial synthesis, specific strains are cultured under optimal conditions (e.g., temperature and nutrient availability) to maximize production. In chemical synthesis, key intermediate compounds are generated that facilitate the formation of 1,1'-bis-valienamine through carefully controlled reaction conditions.
The molecular formula for 1,1'-bis-valienamine is C₁₂H₁₅N₃O₅. Its structure features two valienamine units linked by a carbon chain, which contributes to its biological activity.
1,1'-Bis-valienamine participates in various chemical reactions typical for aminocyclitols, including:
The reaction conditions (e.g., pH, temperature) significantly influence the outcomes and yields of these transformations. For example, oxidation reactions often require specific reagents like N-bromosuccinimide for effective conversion .
The mechanism by which 1,1'-bis-valienamine exerts its biological effects primarily involves inhibition of trehalase enzymes. Trehalase plays a critical role in carbohydrate metabolism by hydrolyzing trehalose into glucose units.
Studies have shown that 1,1'-bis-valienamine binds competitively to the active site of trehalase, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can lead to altered glucose metabolism in target organisms.
Relevant analyses indicate that the compound maintains integrity under mild conditions but may degrade under harsh environments or prolonged exposure to light.
1,1'-Bis-valienamine has several applications in scientific research and industry:
The targeted inactivation of the valN gene in Streptomyces hygroscopicus subsp. jinggangensis 5008 redirects secondary metabolism, halting validamycin A biosynthesis and enabling the accumulation of novel metabolites 1,1′-bis-valienamine and validienamycin. valN encodes a zinc-dependent dehydrogenase homologous to sorbitol/alcohol dehydrogenases (28–29% identity) and is predicted to oxidize an alcohol to a ketone during validamycin A biosynthesis [1] [2]. Mutant strain XH-2, created via ReDirect Technology (using PCR-amplified aac(3)IV-oriT cassette replacement), abolishes validamycin A production. Subsequent fermentation (YMG medium, 37°C, 7 days) and two-step chromatography (Dowex 50Wx8 H⁺ and Dowex 1x8 OH⁻ resins) yield 20 mg/L 1,1′-bis-valienamine and 8 mg/L validienamycin [1] [3].
Table 1: Key Genetic and Metabolic Changes in valN-Inactivated Mutant
Parameter | Wild-Type Strain | Mutant Strain XH-2 |
---|---|---|
valN status | Functional | Inactivated |
Primary metabolite | Validamycin A | Undetectable |
Novel metabolites | None | 1,1′-bis-valienamine, validienamycin |
Yield of 1,1′-bis-valienamine | – | 20 mg/L |
Inactivation of valN activates a metabolic shunt within the 45-kb validamycin A biosynthetic gene cluster. This cluster harbors 16 structural genes, including valG (glycosyltransferase) and valK (putative epimerase). The shunt bypasses the blocked step (catalyzed by ValN), leading to the condensation of two valienamine units instead of valienamine and validamine [1] [5]. Crucially, the shunt pathway utilizes sedoheptulose 7-phosphate (pentose phosphate pathway intermediate) and UDP-glucose as precursors, which are also foundational to validamycin A biosynthesis. This rerouting demonstrates the metabolic flexibility of the gene cluster under genetic perturbation [1] [4].
LC-MS analyses (C18 column, CH₃CN/H₂O mobile phase) confirm stark contrasts between wild-type and valN-mutant metabolite profiles. While validamycin A dominates wild-type fermentations, the mutant exclusively produces 1,1′-bis-valienamine (retention time: 7.6 min) and validienamycin (retention time: 8.5 min) [1] [3]. Both novel metabolites exhibit moderate antifungal activity against Pellicularia sasakii (rice sheath blight pathogen), though less potent than validamycin A [1] [2]. Genomic studies of S. hygroscopicus 5008 reveal that growth at 37°C (optimal for validamycin yield) upregulates 7.5% of coding sequences, including secondary metabolite clusters, suggesting thermo-regulation influences shunt pathway flux [4].
Table 2: Metabolite Profile Comparison
Metabolite | Structure | Retention Time (min) | Antifungal Activity | Producer Strain |
---|---|---|---|---|
Validamycin A | Valienamine-Validamine-Glucose | ~12.1 | High | Wild-type |
1,1′-bis-valienamine | Valienamine-Valienamine dimer | 7.6 | Moderate | valN mutant |
Validienamycin | Valienamine-Valienamine + glucose | 8.5 | Moderate | valN mutant |
The glycosyltransferase ValG (EC 2.4.1.338) plays a pivotal role in converting 1,1′-bis-valienamine to validienamycin. ValG catalyzes the transfer of glucose from UDP-α-D-glucose to the 4′-OH position of 1,1′-bis-valienamine, forming validienamycin [1] [7]. In vitro biotransformation assays confirm this activity: incubation of recombinant ValG with 1,1′-bis-valienamine (4.2 mg, 0.013 mmol) and UDP-glucose yields validienamycin [1] [5]. This reaction mirrors ValG’s native role in validamycin A biosynthesis, where it glucosylates validoxylamine A. Structural elucidation via 1D/2D NMR and HRMS ([M+H]⁺ m/z 334.13 for 1,1′-bis-valienamine; confirmed C₁₄H₂₃NO₈Na calculated mass 356.1321) validates the structures [1] [3].
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